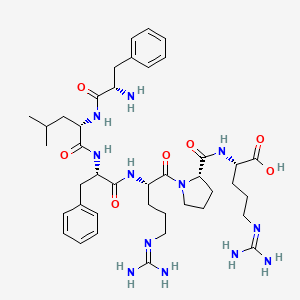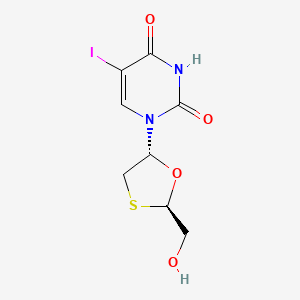
4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with methyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its diverse biological activities.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl-1,2,4-oxadiazol-5(4H)-one: Lacks the methyl group at the 3-position.
3-Methyl-1,2,4-oxadiazol-5(4H)-one: Lacks the benzyl group at the 4-position.
1,2,4-Oxadiazole: The parent compound without any substituents.
Uniqueness
4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
146656-29-3 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
4-benzyl-3-methyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C10H10N2O2/c1-8-11-14-10(13)12(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clé InChI |
MDEFLFIXRVWZLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=O)N1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)
![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)


![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)



![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)


